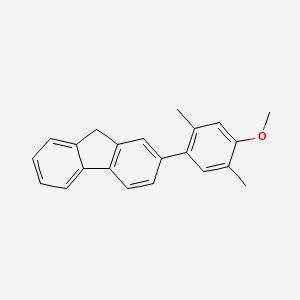
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a fluorene core substituted with a 4-methoxy-2,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorene core or the substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-2,5-dimethylphenylboronic acid
- (4-Methoxy-2,5-dimethylphenyl)acetonitrile
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is unique due to its specific substitution pattern on the fluorene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications in organic electronics and materials science, where precise control over molecular structure is crucial .
Eigenschaften
CAS-Nummer |
428517-50-4 |
|---|---|
Molekularformel |
C22H20O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(4-methoxy-2,5-dimethylphenyl)-9H-fluorene |
InChI |
InChI=1S/C22H20O/c1-14-11-22(23-3)15(2)10-21(14)17-8-9-20-18(13-17)12-16-6-4-5-7-19(16)20/h4-11,13H,12H2,1-3H3 |
InChI-Schlüssel |
PWJYAMGNPHFDAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















